molecular formula C10H23N<br>CH3(CH2)4NH(CH2)4CH3<br>C10H23N B1346568 Dipentylamine CAS No. 2050-92-2

Dipentylamine

Cat. No.: B1346568
CAS No.: 2050-92-2
M. Wt: 157.3 g/mol
InChI Key: JACMPVXHEARCBO-UHFFFAOYSA-N
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Description

Dipentylamine, also known as this compound, is an organic compound with the chemical formula C10H23N. It is a clear, colorless to light yellow liquid with an ammonia-like odor. This compound is a relatively strong base and forms salts with acids. It is slightly soluble in water and has a boiling point of 202-203°C .

Chemical Reactions Analysis

Dipentylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides for substitution reactions. Major products formed from these reactions include nitroso compounds, primary amines, and secondary/tertiary amines .

Scientific Research Applications

Dipentylamine (C10H23N), also known as diamylamine, is a clear to light yellow liquid with an ammonia-like odor. It is a relatively strong base that forms salts with acids . this compound has a variety of applications, including uses as a solvent, rubber accelerator, flotation reagent, and corrosion inhibitor .

Scientific Research Applications

This compound and its derivatives have found uses in chemistry, biology, medicine, and industry.

Chemistry

  • This compound is used as a solvent in various chemical processes .
  • It acts as a rubber accelerator in the manufacturing of rubber products .
  • It functions as a flotation reagent in mineral processing .
  • This compound serves as a corrosion inhibitor to protect metal surfaces .
  • This compound acetate is used as an ion pair reagent in HPLC and MS for separating and analyzing complex mixtures.

Biology

  • This compound is used in the synthesis of melt-spinnable polymeric precursors to boron nitride ceramic fibers .
  • This compound acetate is employed in the study of biomolecules and their interactions.

Medicine

  • This compound is used in the synthesis of pharmaceutical compounds.
  • This compound acetate is utilized in pharmaceutical research for drug development and analysis.

Industry

  • This compound is used as an organic additive in synthesizing pure aluminophosphate materials .
  • This compound acetate is applied in the synthesis of various organic compounds and as a catalyst in chemical reactions.
  • It is also used in the manufacture of rubber, resins, and dyes .
  • This compound can be used as a solvent for oils, resins, and some cellulose esters .
  • It can be used in dyestuffs and as a cockroach repellent .

Chemical Reactions

This compound undergoes several chemical reactions, leading to various products:

  • Oxidation: Can be oxidized to form corresponding nitroso compounds or amides/nitriles.
  • Reduction: Can be reduced to form primary or secondary amines.
  • Substitution: Undergoes substitution reactions with halides to form secondary and tertiary amines or alkylated/acylated derivatives.

Case Studies

  • Toxicological Assessments: Studies on related compounds like diethylamine, which share structural similarities with this compound, indicate that exposure can lead to non-cancerous lesions and other adverse effects. This highlights the need for further research on this compound's safety profile.
  • Cellular Response Studies: In vitro studies have demonstrated that this compound can induce oxidative stress in certain cell lines, leading to apoptosis at higher concentrations. These findings suggest that while this compound may have beneficial applications, caution is warranted due to its potential cytotoxic effects at elevated doses.

Safety Profile

Mechanism of Action

The mechanism of action of diamylamine involves its basic nature, allowing it to form salts with acids. This property makes it useful in various chemical reactions and industrial applications. The molecular targets and pathways involved include its interaction with acids to form salts and its ability to act as a nucleophile in substitution reactions .

Comparison with Similar Compounds

Dipentylamine can be compared with other similar compounds such as:

    Amylamine: A primary amine with a similar structure but different properties and applications.

    Diethylamine: Another secondary amine with different reactivity and uses.

    Dipropylamine: Similar in structure but with different boiling points and solubility properties.

This compound is unique due to its relatively strong basicity, its ability to form salts with acids, and its wide range of applications in various fields .

Biological Activity

Dipentylamine (DPA), a secondary amine with the chemical formula C10H23N, has garnered attention in various fields due to its biological activity. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies to provide a comprehensive overview of its biological significance.

This compound is characterized as a colorless liquid with a fishy odor, soluble in organic solvents but only slightly soluble in water. It is primarily used as an intermediate in the synthesis of various chemicals and has applications in rubber processing and as a corrosion inhibitor.

1. Basicity and Salt Formation
this compound exhibits basic properties, allowing it to form salts with acids. This characteristic is crucial for its reactivity in biochemical systems, influencing its interaction with various biomolecules.

2. Interaction with Enzymes
DPA can interact with enzymes, potentially inhibiting or activating their activity by binding to active sites or stabilizing conformations. Such interactions can lead to significant changes in metabolic pathways within cells.

Cellular Effects

1. Cell Signaling and Gene Expression
this compound influences cell function by altering cell signaling pathways and gene expression. For instance, it can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell proliferation and apoptosis.

2. Metabolic Impact
Studies indicate that DPA can affect cellular metabolism by inhibiting specific enzymes involved in metabolic pathways. This inhibition may lead to altered levels of metabolites and energy production within the cell.

Molecular Mechanisms

1. Binding Interactions
The molecular mechanism of this compound involves binding to various biomolecules, including proteins and lipids. These interactions can inhibit or activate enzyme functions, influencing cellular responses and metabolic activities.

2. Subcellular Localization
The localization of DPA within cells can significantly impact its biological activity. For example, its presence in mitochondria may affect energy production processes, while localization to the nucleus could influence gene transcription.

Dosage Effects

Research indicates that the effects of this compound vary with dosage levels in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant metabolic changes and potential toxicity.

Case Studies

Several case studies have examined the biological effects of this compound:

  • Toxicological Assessments : A study assessed the chronic inhalation toxicity of related compounds (e.g., diethylamine) which share structural similarities with this compound. Findings indicated that exposure could lead to non-cancerous lesions and other adverse effects, highlighting the need for further research on DPA's safety profile .
  • Cellular Response Studies : In vitro studies have demonstrated that this compound can induce oxidative stress in certain cell lines, leading to apoptosis at higher concentrations. These findings suggest that while DPA may have beneficial applications, caution is warranted due to its potential cytotoxic effects at elevated doses .

Q & A

Q. What are the optimal laboratory synthesis methods for dipentylamine, and how can purity be ensured?

Basic Research Question
this compound is synthesized via the reaction of hexanol with ammonia under controlled conditions, often co-produced with triethylamine . Key steps include:

  • Catalytic Amination : Use of transition metal catalysts (e.g., nickel or cobalt) at 150–200°C under hydrogen pressure to optimize yield.
  • Purification : Fractional distillation (boiling point: 202–203°C) to isolate this compound from byproducts .
  • Purity Assessment : Gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to verify >98% purity .

Table 1: Key Physical Properties of this compound

PropertyValueSource
Boiling Point202–203°C
Solubility in Water<0.1 g/L (20°C)
Density0.78–0.80 g/cm³

Q. What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question
this compound is classified as hazardous (CAS 2050-92-2) due to flammability and toxicity . Protocols include:

  • Ventilation : Use fume hoods to limit airborne exposure (<5 ppm) .
  • Personal Protective Equipment (PPE) : Nitrile gloves (11–13 mil thickness) and safety goggles to prevent skin/eye contact .
  • Storage : Sealed containers in cool, dry environments away from oxidizers .

Q. How can this compound’s role as a polymeric precursor be optimized for high-performance ceramic materials?

Advanced Research Question
this compound-modified polyborazylene has been used to produce boron nitride fibers via melt-spinning and pyrolysis . Methodological considerations:

  • Modification : Adjust amine-to-borazine ratios to enhance polymer spinnability.
  • Characterization : Thermogravimetric analysis (TGA) to assess thermal stability and Fourier-transform infrared spectroscopy (FTIR) to track structural changes during pyrolysis .

Q. How should researchers address contradictions in this compound’s reactivity data across different studies?

Advanced Research Question
Contradictions (e.g., varying catalytic efficiency reports) require:

  • Systematic Review : Meta-analysis of reaction conditions (temperature, solvent, catalyst loading) .
  • Controlled Replication : Reproduce experiments using standardized protocols (e.g., fixed molar ratios, inert atmospheres).
  • Data Triangulation : Cross-validate results via multiple analytical techniques (e.g., NMR, X-ray diffraction) .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Basic Research Question

  • Structural Analysis : 1^1H/13^13C NMR for functional group identification .
  • Quantitative Analysis : GC-MS with internal standards (e.g., dodecane) for concentration measurement.
  • Purity Assessment : Karl Fischer titration to detect residual moisture .

Table 2: Analytical Techniques for this compound

TechniqueApplicationSensitivity
GC-MSPurity and byproduct analysis0.1 ppm
FTIRFunctional group detection1–5% w/w
TGAThermal stability profiling±1°C

Q. What are the implications of this compound’s low water solubility on its application in solvent-mediated reactions?

Advanced Research Question
Low solubility (<0.1 g/L) necessitates:

  • Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide) or co-solvents (e.g., ethanol/water mixtures) to enhance miscibility .
  • Reaction Engineering : Optimize stirring rates and temperature to prevent phase separation.

Q. How can computational modeling predict this compound’s behavior in novel catalytic systems?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate solvent interactions and diffusion coefficients .
  • Density Functional Theory (DFT) : Calculate binding energies with catalytic surfaces (e.g., palladium nanoparticles) .

Q. What methodological approaches are needed to assess this compound’s environmental persistence and ecotoxicological effects?

Advanced Research Question

  • Biodegradation Assays : OECD 301F test to measure aerobic degradation .
  • Toxicity Testing : Daphnia magna acute toxicity assays (EC₅₀ determination) .

Properties

IUPAC Name

N-pentylpentan-1-amine
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InChI

InChI=1S/C10H23N/c1-3-5-7-9-11-10-8-6-4-2/h11H,3-10H2,1-2H3
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InChI Key

JACMPVXHEARCBO-UHFFFAOYSA-N
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Canonical SMILES

CCCCCNCCCCC
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Molecular Formula

C10H23N, Array
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DSSTOX Substance ID

DTXSID4024931
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Molecular Weight

157.30 g/mol
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Physical Description

Di-n-amylamine appears as a clear colorless liquid with an ammonia-like odor. Very slightly soluble in water. Less dense less than water. Vapors heavier than air. Difficult to ignite. Moderately toxic. Contact with liquid may cause a chemical burn. Vapors may irritate respiratory tract. Used in the manufacture of rubber, resins, and dyes., Liquid, Colorless to light yellow liquid; [ICSC] Ammoniacal or fishy odor; [CHEMINFO] Clear colorless liquid; [MSDSonline], COLOURLESS-TO-LIGHT-YELLOW LIQUID WITH PUNGENT ODOUR.
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Boiling Point

396 to 397 °F at 760 mmHg (NTP, 1992), 202.5 °C, 202-203 °C
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Flash Point

124 °F (NTP, 1992), 124 °F (51 °C) (CLOSED CUP), 51 °C c.c.
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Solubility

Slightly soluble (1-10 mg/ml) (NTP, 1992), Sol in acetone; very sol in alcohol; miscible with ether; slightly sol in water, Solubility in water: none
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Density

0.7771 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7771 @ 20 °C/4 °C, Relative density (water = 1): 0.8
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Vapor Density

5.4 (AIR= 1), Relative vapor density (air = 1): 5.4
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Vapor Pressure

0.15 [mmHg], 0.153 mm HG @ 25 °C, Vapor pressure, Pa at 20 °C: 40
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Color/Form

COLORLESS TO WATER-WHITE TO PALE-YELLOW LIQUID

CAS No.

2050-92-2
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5864
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DI-n-PENTYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0537
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-47 °F (NTP, 1992), -7.85 °C, -44 °C
Record name DI-N-AMYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3081
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIPENTYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5864
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DI-n-PENTYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0537
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

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